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Compound of Interest

Compound Name: 3-Fluoro-4-hydroxybenzoic acid

Cat. No.: B1214506

An In-Depth Technical Guide to the Crystal Structure of 3-Fluoro-4-hydroxybenzoic Acid

Executive Summary

3-Fluoro-4-hydroxybenzoic acid is a halogenated aromatic carboxylic acid of significant
interest in medicinal chemistry and materials science. It serves as a crucial building block in the
synthesis of complex pharmaceuticals, including potent enzyme inhibitors and KCa2/3 pan-
inhibitors.[1][2] The introduction of a fluorine atom onto the benzoic acid scaffold profoundly
alters the molecule's electronic properties, lipophilicity, and metabolic stability, making its solid-
state characteristics a critical area of study for drug development and formulation.[3] This guide
provides a comprehensive technical overview of the crystal structure of 3-fluoro-4-
hydroxybenzoic acid. We delve into the fundamental principles governing its crystalline
architecture, detail the experimental workflows for structure determination, and analyze the key
supramolecular interactions that define its three-dimensional lattice. This document is intended
for researchers, scientists, and drug development professionals seeking a deep understanding
of the solid-state chemistry of this important compound.

Foundational Properties of 3-Fluoro-4-
hydroxybenzoic Acid

The unique arrangement of the carboxyl, hydroxyl, and fluoro functional groups dictates the
compound's chemical behavior and its utility as a synthetic intermediate. Understanding its
basic physicochemical properties is the first step in any solid-state characterization.
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Property Value Source(s)
Molecular Formula C7HsFO3 [2][4]
Molecular Weight 156.11 g/mol [2][4]
CAS Number 350-29-8 [2][5]
Off-white to brown crystalline
Appearance (2]
powder
Melting Point 154-158 °C [2][5]

Slightly soluble in water;

Solubility soluble in polar organic [1112]
solvents.
IUSDEKNMCOUBEE-

INChl Key [2][5]
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The Supramolecular Architecture: Key
Intermolecular Interactions

The crystal structure of an organic molecule is not determined by the molecule in isolation, but
by the intricate network of non-covalent interactions that assemble it into a periodic lattice. For
3-fluoro-4-hydroxybenzoic acid, three primary forces are at play.

e O-H---O Hydrogen Bonds: The carboxylic acid group is the most powerful hydrogen bond
donor and acceptor in the molecule. As is characteristic of most benzoic acid derivatives, it is
expected to form highly stable, centrosymmetric cyclic dimers through a pair of O-H---O
hydrogen bonds, creating the robust R22(8) graph set motif.[6][7] This interaction is the
primary driving force for the crystal packing.

o Hydroxyl Group Interactions: The phenolic hydroxyl group provides an additional site for
strong hydrogen bonding, acting as both a donor and an acceptor. This allows the primary
carboxylic acid dimers to be linked into more extended one-, two-, or three-dimensional
networks, further stabilizing the crystal lattice.
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e The Role of Fluorine: The electronegative fluorine atom can participate in weaker, yet
structurally significant, hydrogen bonds, most notably C-H---F interactions.[8] While more
subtle than O-H-:-O bonds, these directional interactions can play a crucial role in dictating
the final polymorphic form and overall packing density.[9]

Experimental Workflow for Crystal Structure
Determination

Determining the crystal structure is a multi-stage process that begins with high-purity material
and culminates in a refined 3D model of the atomic arrangement.

Synthesis and Single Crystal Growth Protocol

High-quality single crystals are a prerequisite for single-crystal X-ray diffraction.[10] The
following protocol, based on established synthesis routes and crystallization principles, is
designed to yield crystals suitable for analysis.

Part A: Synthesis via Demethylation[1][11]

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-fluoro-
4-methoxybenzoic acid (1.0 eq), concentrated hydrobromic acid (approx. 4-5 volumes), and
glacial acetic acid (approx. 4-5 volumes).

o Reflux: Heat the stirred mixture to reflux and maintain for 16-34 hours. The progress of the
demethylation can be monitored by Thin Layer Chromatography (TLC).

« |solation: Upon completion, cool the reaction mixture in an ice-water bath to precipitate the
crude product.

 Purification: Filter the resulting solid, wash with cold water, and dry. The crude 3-fluoro-4-
hydroxybenzoic acid can be further purified by recrystallization from hot water or an
ethanol-water mixture to yield the bulk material for characterization and crystal growth
experiments.[11][12]

Part B: Crystal Growth by Slow Evaporation
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Solvent Selection: Prepare a saturated solution of purified 3-fluoro-4-hydroxybenzoic acid
in a suitable solvent system, such as an ethanol-water or methanol solution, at a slightly
elevated temperature.[12][13] The goal is to find a solvent in which the compound has
moderate solubility.

Filtration: Filter the warm, saturated solution through a syringe filter (0.22 um) into a clean
crystallizing dish or small beaker. This removes any particulate matter that could act as
unwanted nucleation sites.

Evaporation: Cover the dish with a perforated lid (e.g., Parafilm with small pinholes) to slow
the rate of evaporation. Place the setup in a vibration-free environment at a constant,
controlled temperature.

Crystal Harvest: Over several days to weeks, as the solvent slowly evaporates, single
crystals should form. Once they reach a suitable size (approx. 0.1-0.3 mm), carefully harvest
them from the mother liquor.

Integrated Characterization Workflow

A single crystal may not be representative of the bulk material. Therefore, an integrated
approach combining single-crystal analysis with bulk characterization is essential for a
complete and trustworthy assessment.[10]
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Caption: Integrated workflow for the determination of the crystal structure of 3-fluoro-4-
hydroxybenzoic acid.

» Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the
precise three-dimensional arrangement of atoms in a crystal.[13] A suitable crystal is
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mounted on a diffractometer, and its diffraction pattern is collected. The structure is then
solved and refined to yield atomic coordinates, bond lengths, bond angles, and details of the
intermolecular interactions.

o Powder X-ray Diffraction (PXRD): PXRD is the primary tool for characterizing the bulk,
microcrystalline material.[10] It provides a unique "fingerprint" of the crystalline phase, which
can be compared to a pattern simulated from the SC-XRD data to confirm that the single
crystal is representative of the bulk sample. It is also essential for identifying different
polymorphic forms.

o Thermal and Spectroscopic Analysis: Techniques like Differential Scanning Calorimetry
(DSC) confirm the melting point and can detect phase transitions, while spectroscopic
methods like FT-IR and NMR confirm the molecular structure of the bulk material.[14]

Crystal Structure Analysis

While a definitive, publicly deposited crystal structure for 3-fluoro-4-hydroxybenzoic acid was
not identified in the surveyed literature, we can infer its most probable structural features based
on closely related molecules, such as 3-fluoro-4-methylbenzoic acid.[6]

lllustrative Crystallographic Data

The following table presents data for 3-fluoro-4-methylbenzoic acid as a predictive model for
the type of parameters expected for 3-fluoro-4-hydroxybenzoic acid.
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3-fluoro-4-methylbenzoic acid

Parameter (Illustrative)
Crystal System Monoclinic
Space Group P21/n

a (A) 3.8295 (2)

b (A) 26.502 (2)

c (A) 7.0259 (5)

B () 98.248 (3)
Volume (A3) 705.41 (8)

Z 4

Source:[6]

Key Structural Features:

e Molecular Conformation: The molecule is expected to be nearly planar, with a small dihedral
angle between the plane of the benzene ring and the carboxylic acid group.[6]

o Supramolecular Assembly: The dominant structural motif is the formation of centrosymmetric
dimers via O-H:--O hydrogen bonds between the carboxylic acid groups of two separate
molecules.[6] These dimers are the fundamental building blocks of the crystal lattice. The
phenolic -OH group and the C-H bonds would then form further hydrogen bonds (O-H---O, C-
H---O, C-H---F) that link these primary dimers into a stable three-dimensional framework.

Conclusion

The crystal structure of 3-fluoro-4-hydroxybenzoic acid is governed by a robust network of
intermolecular interactions, dominated by the classic carboxylic acid hydrogen-bonded dimer.
The additional hydroxyl and fluoro substituents provide further opportunities for hydrogen
bonding, creating a stable and intricate supramolecular architecture. A thorough understanding
of this structure, achieved through the integrated experimental workflow described herein, is
paramount for controlling the solid-state properties of this compound in pharmaceutical
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development. Future research should focus on exhaustive polymorphism screening and co-

crystallization studies to explore the full landscape of its solid forms, which could yield materials

with optimized solubility, stability, and bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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